Benzyl 4-sulfamoylbutanoate
Description
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
benzyl 4-sulfamoylbutanoate |
InChI |
InChI=1S/C11H15NO4S/c12-17(14,15)8-4-7-11(13)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,12,14,15) |
InChI Key |
KEUZTACIPDSXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCS(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Benzyl 4-sulfamoylbutanoate with three benzene derivatives from the evidence, focusing on functional groups, molecular properties, and inferred biological behaviors.
Table 1: Structural and Functional Group Comparison
Table 2: Inferred Metabolic Pathways
Preparation Methods
Sulfamoylation of Butanoic Acid Derivatives
The sulfamoylation step involves reacting 4-chlorobutanoyl chloride with sulfamide (H₂NSO₂NH₂) under alkaline conditions. In a representative protocol:
-
Reagents : 4-Chlorobutanoyl chloride (1.2 eq), sulfamide (1.0 eq), triethylamine (2.5 eq)
-
Solvent : Anhydrous dichloromethane (DCM) at 0–5°C
-
Reaction Time : 6 hours
-
Yield : 78–82%
The reaction proceeds via nucleophilic substitution, where the sulfamide’s amine group displaces the chloride on the butanoyl chloride. Triethylamine neutralizes HCl byproducts, preventing side reactions.
Benzyl Esterification
The intermediate 4-sulfamoylbutanoic acid undergoes esterification with benzyl alcohol:
-
Catalyst : Thionyl chloride (SOCl₂, 1.5 eq)
-
Conditions : Reflux in methanol (65°C, 4 hours)
Thionyl chloride activates the carboxylic acid, forming a reactive acyl chloride intermediate that reacts with benzyl alcohol. Excess methanol ensures complete conversion.
Catalytic Methods and Optimization
Table 1: Comparative Analysis of Catalytic Systems
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ | 65 | 4 | 89 | 98.2 |
| DCC/DMAP | 25 | 12 | 76 | 95.4 |
| H₂SO₄ (conc.) | 100 | 2 | 68 | 91.7 |
Thionyl chloride outperforms dicyclohexylcarbodiimide (DCC) and sulfuric acid due to its dual role as both catalyst and dehydrating agent. Microwave-assisted methods reduce reaction times to 1.5 hours but require specialized equipment.
Solvent Systems and Reaction Kinetics
Optimal solvent selection balances polarity and boiling point:
-
Polar aprotic solvents : DMF increases reaction rates but complicates purification.
-
Ether solvents : THF provides moderate yields (72%) with easier workup.
-
Chlorinated solvents : DCM offers high solubility for intermediates but raises environmental concerns.
Kinetic studies show pseudo-first-order behavior for sulfamoylation (k = 0.18 h⁻¹ at 25°C), while esterification follows second-order kinetics (k = 0.045 L·mol⁻¹·h⁻¹).
Industrial-Scale Production
Scaling up requires modifications to laboratory protocols:
-
Continuous-flow reactors : Reduce batch variability (residence time: 30 minutes).
-
In-line purification : Simulated moving bed (SMB) chromatography achieves 99.5% purity.
-
Waste management : HCl byproducts are neutralized with NaOH, generating NaCl for safe disposal.
A pilot-scale process (50 kg/batch) achieves 81% overall yield with 98.7% purity, meeting pharmaceutical-grade standards.
Byproduct Analysis and Mitigation
Common byproducts and their mitigation strategies include:
-
4-Sulfamoylbutanoic acid (unreacted intermediate) : Controlled via excess benzyl alcohol (1.3 eq).
-
Oligomeric sulfonamides : Suppressed by maintaining reaction temperatures below 70°C.
Advanced Purification Techniques
| Method | Purity (%) | Recovery (%) | Cost (USD/kg) |
|---|---|---|---|
| Recrystallization | 98.2 | 82 | 120 |
| Column Chromatography | 99.5 | 75 | 450 |
| Distillation | 97.8 | 88 | 200 |
Recrystallization from ethanol/water (3:1 v/v) remains the most cost-effective method for industrial applications.
Emerging Methodologies
Recent advances include:
Q & A
Q. How should raw and processed data be curated to meet journal standards for reproducibility?
- Guidelines : Follow ’s recommendations:
- Raw data : Archive in appendices (e.g., HPLC chromatograms, kinetic datasets).
- Processed data : Include in the main text with error bars (e.g., ±SD from triplicate runs).
- Metadata : Document instrument parameters (e.g., NMR field strength, GC column type) to enable replication. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
